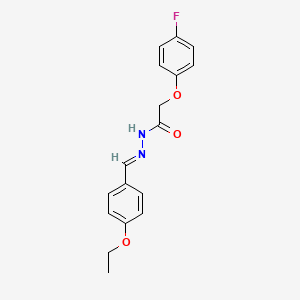![molecular formula C22H27NO2 B5536603 1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)
1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives involves diverse strategies, including direct reactions with tert-butyl-lithium, cyclization reactions, and the use of novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) for tert-butoxycarbonylation of amines and phenols (Thompson & Stubley, 1979; Ouchi et al., 2002).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is intricately related to their synthesis routes and the conditions under which these reactions occur. The structure is confirmed through physical data and spectroscopic methods, providing insights into the compound's framework and its potential for further chemical modifications.
Chemical Reactions and Properties
Tetrahydroquinoline compounds participate in various chemical reactions, including carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, showcasing their reactivity and versatility in organic synthesis (Obika et al., 2007). These reactions are critical for the development of complex molecules and understanding the compound's chemical behavior.
科学的研究の応用
Thermochromic Properties and Synthesis
Research on compounds with sterically hindered structures, similar to "1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline," has led to the discovery of novel thermochromic properties. For example, the unusual synthesis and structural analysis of novel sterically hindered cyclohexadienes reveal thermochromic behavior in solution due to the dissociation of the compound into its components. This property could be leveraged in the development of temperature-sensitive materials or sensors (Komissarov et al., 1991).
Potential in Alzheimer’s Disease Treatment
Another area of application is in the treatment of neurodegenerative diseases such as Alzheimer's. Hybrids of 4-amino-2,3-polymethylenequinoline with butylated hydroxytoluene (BHT) exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer’s disease progression. These compounds demonstrate not only high antioxidant activity but also potential in modulating β-amyloid aggregation, highlighting their promise as therapeutic agents (Makhaeva et al., 2020).
Chemical Synthesis and Modification
The compound's structure also suggests its utility in chemical synthesis and modification processes. The use of tert-butoxycarbonylation reagents for modifying acidic substrates indicates potential applications in the synthesis of complex organic molecules. This method, characterized by chemoselectivity and high yield under mild conditions, is essential for developing pharmaceuticals and materials with specific functional properties (Saito et al., 2006).
Material Science and Polymer Chemistry
Further, research into the synthesis of pyrrolo[4,3,2-de]quinolines and their derivatives underscores the compound's relevance in material science and polymer chemistry. These synthetic pathways provide a foundation for creating novel materials with applications ranging from organic electronics to biomedical devices (Roberts et al., 1997).
特性
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-11-12-18(22(2,3)4)20(14-16)25-15-21(24)23-13-7-9-17-8-5-6-10-19(17)23/h5-6,8,10-12,14H,7,9,13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPRVTRAVLNMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)
![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)
![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)


![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)
